molecular formula C11H18O2 B13315852 Spiro[3.6]decane-2-carboxylic acid

Spiro[3.6]decane-2-carboxylic acid

Cat. No.: B13315852
M. Wt: 182.26 g/mol
InChI Key: BSGICWPAEIUXKV-UHFFFAOYSA-N
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Description

Spiro[3.6]decane-2-carboxylic acid (CAS 6557-90-0) is a high-value spirocyclic building block of significant interest in medicinal chemistry and organic synthesis. This compound, with a molecular formula of C11H18O2 and a molecular weight of 182.26 g/mol, features a unique spirocyclic scaffold that introduces structural rigidity and three-dimensionality into molecular architectures . This carboxylic acid functional group makes it a versatile synthon for constructing more complex molecules, particularly those exploring spirocyclic systems as core frameworks . The spiro[3.6]decane structure is a prominent scaffold in drug discovery, as evidenced by its presence in various patented nitrogen-containing spiro-ring compounds investigated for their therapeutic potential . As such, this compound serves as a critical starting material or intermediate for researchers developing novel active substances, including Janus kinase (JAK) inhibitors . It is supplied with a stated purity of 95% and requires cold-chain transportation to ensure stability . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

spiro[3.6]decane-2-carboxylic acid

InChI

InChI=1S/C11H18O2/c12-10(13)9-7-11(8-9)5-3-1-2-4-6-11/h9H,1-8H2,(H,12,13)

InChI Key

BSGICWPAEIUXKV-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC1)CC(C2)C(=O)O

Origin of Product

United States

Ii. Synthetic Methodologies for Spiro 3.6 Decane 2 Carboxylic Acid and Analogues

Classical Approaches in Spirocycle Construction

Traditional methods for building spirocycles often rely on robust and well-established chemical reactions. These approaches, while sometimes lacking in stereocontrol, are fundamental to the synthesis of a wide array of spirocyclic structures.

Dialkylation Reactions of Activated Carbon Centers

A cornerstone in the synthesis of spirocycles is the dialkylation of an activated carbon center. wikipedia.org This method typically involves a carbon atom made acidic by adjacent electron-withdrawing groups. The core of the spiro[3.6]decane system, for instance, can be conceptualized as originating from the dialkylation of a suitable cycloheptanone (B156872) derivative.

The general strategy involves the use of a dialkylating agent, often a dihalide such as 1,3-dihalopropane, to form the second ring at the spiro-center. wikipedia.org Alternatively, dilithio reagents can also serve as the dialkylating species. wikipedia.org The reaction proceeds by first generating a carbanion (enolate) from the activated carbon, which then undergoes sequential nucleophilic substitution with the dialkylating agent.

Reactant 1 (Activated Carbon) Reactant 2 (Dialkylating Agent) Resulting Spirocyclic Core
Cycloheptanone1,3-DibromopropaneSpiro[3.6]decane
Substituted CycloheptanoneFunctionalized 1,3-DihalopropaneSubstituted Spiro[3.6]decane

This approach is versatile, allowing for the introduction of various substituents on either the cycloheptane (B1346806) ring or the newly formed cyclobutane (B1203170) ring, depending on the starting materials chosen.

Cyclization Processes in Spiro Compound Preparation

Cyclization reactions are another powerful tool in the synthetic chemist's arsenal (B13267) for preparing spiro compounds. These reactions can be intramolecular, where a single molecule folds onto itself to form the spirocyclic system, or intermolecular, involving the coming together of two or more molecules.

Intramolecular cyclization often involves a precursor molecule that already contains the necessary carbon atoms for both rings. A strategically placed functional group can then initiate a ring-closing reaction to form the spiro-junction. For example, a cycloheptane derivative with a side chain containing a suitable leaving group and a nucleophilic center can be induced to cyclize, forming the spiro[3.6]decane skeleton.

Intermolecular cyclization strategies, such as the Diels-Alder reaction, can also be employed to construct spirocycles. pnrjournal.com While not directly forming the spiro[3.6]decane system in a single step, these reactions can generate key intermediates that are then further elaborated to the target molecule. The reactivity of five-membered dienes in Diels-Alder reactions can be tuned by spirocyclization at the saturated center. nih.gov

Esterification and Subsequent Hydrolysis Pathways for Carboxylic Acid Introduction

Once the spiro[3.6]decane core is assembled, the introduction of the carboxylic acid functionality is a crucial step. A common and reliable method to achieve this is through the formation of an ester, followed by its hydrolysis. nih.gov

This two-step process typically begins with the introduction of an ester group, for example, via the reaction of a spirocyclic alcohol with an acyl chloride or a carboxylic acid under acidic conditions (Fischer esterification). youtube.com This ester can also be incorporated as part of one of the building blocks in the initial cyclization steps.

The subsequent hydrolysis of the ester to the desired carboxylic acid is usually accomplished under either acidic or basic conditions. nih.govmasterorganicchemistry.com Basic hydrolysis, also known as saponification, involves treating the ester with a base like sodium hydroxide (B78521), which yields the carboxylate salt. masterorganicchemistry.com A final acidification step then provides the target Spiro[3.6]decane-2-carboxylic acid. masterorganicchemistry.com This pathway is advantageous as it often proceeds with high yield and is tolerant of a wide range of other functional groups within the molecule.

Starting Material Reagents for Esterification Intermediate Ester Reagents for Hydrolysis Final Product
Spiro[3.6]decan-2-olAcetic Anhydride (B1165640), PyridineSpiro[3.6]decan-2-yl acetateNaOH, H₂O then H₃O⁺This compound
Spiro[3.6]decane-2-bromideKCN, then H₃O⁺/EtOH--This compound

Advanced and Stereoselective Synthetic Strategies

The demand for enantiomerically pure compounds in fields like pharmaceuticals has driven the development of advanced synthetic methods that allow for precise control over the stereochemistry of the final product.

Asymmetric Annulation and Cycloaddition Reactions

Asymmetric annulation and cycloaddition reactions are powerful strategies for the enantioselective synthesis of spirocyclic compounds. rsc.orgacs.org These reactions utilize chiral catalysts or auxiliaries to direct the formation of one enantiomer over the other.

Asymmetric annulation involves the formation of a new ring onto a pre-existing one in a stereocontrolled manner. acs.org For instance, a chiral catalyst can orchestrate the reaction between a cycloheptanone derivative and a three-carbon component to build the cyclobutane ring of the spiro[3.6]decane system with high enantioselectivity.

1,3-Dipolar Cycloaddition Reactions for Spiro-Fused Systems

Among the various cycloaddition reactions, the 1,3-dipolar cycloaddition has emerged as a particularly effective method for constructing spiro-fused heterocyclic systems, which can be precursors to or analogues of carbocyclic spiro compounds. nih.govnih.govresearchgate.net This reaction involves a 1,3-dipole, such as an azomethine ylide or a nitrile oxide, reacting with a dipolarophile, typically an alkene or alkyne, to form a five-membered ring. wikipedia.org

In the context of synthesizing spiro compounds, the dipolarophile is often a cyclic alkene or an exocyclic methylene (B1212753) compound. The 1,3-dipole adds across the double bond to create a new ring, with the spiro-center being formed at the atom common to both the original ring and the newly formed one. The stereoselectivity of these reactions can be remarkably high, often controlled by the geometry of the dipole and the approach of the dipolarophile. acs.org Chiral catalysts can further enhance the enantioselectivity of these transformations. nih.gov

A general scheme for a 1,3-dipolar cycloaddition to form a spiro-fused system is as follows:

1,3-Dipole Dipolarophile Resulting Spiro-Fused System
Azomethine YlideMethylene-cycloheptaneSpiro[cycloheptane-1,3'-pyrrolidine]
Nitrile OxideCyclohepteneSpiro[cycloheptane-1,5'-isoxazoline]

These heterocyclic spirocycles can then be further modified through various chemical transformations to access a wider range of analogues, including those with the carbocyclic spiro[3.6]decane framework. The versatility and stereocontrol offered by 1,3-dipolar cycloadditions make them a powerful tool in modern synthetic organic chemistry. dntb.gov.uamdpi.comfrontiersin.org

Organocatalytic and Metal-Catalyzed Methods

Chiral phosphoric acids (CPAs), derived from axially chiral backbones like 1,1′-bi-2-naphthol (BINOL) and 1,1′-spirobiindane-7,7′-diol (SPINOL), have emerged as powerful Brønsted acid catalysts for a wide array of asymmetric transformations. rsc.orgresearchgate.net These catalysts are particularly effective in inducing enantioselectivity through dual hydrogen-bonding interactions or a combination of hydrogen-bonding and ion-pairing interactions. rsc.org

In the context of spirocycle synthesis, CPAs have been instrumental in promoting asymmetric intramolecular aza-Michael additions. rsc.orgrsc.org For example, the 'Clip-Cycle' synthesis of 3-spiropiperidines utilizes a chiral phosphoric acid to catalyze the cyclization step, affording the products in high yields and excellent enantiomeric ratios. rsc.orgrsc.org The choice of the CPA catalyst is critical, as its structure, particularly the substituents on the chiral backbone, creates a specific chiral environment that dictates the stereochemical outcome of the reaction. rsc.orgnih.gov

CPAs have also been successfully employed in the enantioselective synthesis of axially chiral spirocycles. nih.gov For instance, the intramolecular cyclization of ketals in the presence of a chiral phosphoric acid catalyst can produce axially chiral SPINOLs with high yields and enantioselectivities. nih.gov Furthermore, chiral spirocyclic phosphoric acids have been shown to be crucial in catalyzing the enantioselective addition of various nucleophiles to reactive intermediates, leading to the formation of diverse and complex spirocyclic structures. nih.gov The versatility of CPA catalysis is highlighted by its application in multicomponent reactions, where it can effectively control the stereoselectivity of cascade processes to generate intricate molecular architectures. nih.gov

Transition metal-catalyzed asymmetric hydrogenation is a highly efficient method for synthesizing optically active compounds. researchgate.netrsc.org The key to success in these reactions lies in the design of chiral ligands that can effectively transfer stereochemical information to the substrate. nih.govacs.org Spirocyclic ligands have emerged as a privileged class of ligands in this field, demonstrating remarkable performance in a variety of asymmetric hydrogenation reactions. researchgate.netnih.gov

Chiral spirocyclic phosphine (B1218219) ligands, such as those with spirobiindane or spirobifluorene backbones, have been successfully employed in transition-metal-catalyzed asymmetric hydrogenations. acs.org These ligands, when complexed with metals like iridium, have shown exceptional activity and enantioselectivity in the hydrogenation of various substrates. researchgate.net For example, iridium complexes of chiral spiro pyridine-aminophosphine ligands (SpiroPAP) have achieved turnover numbers exceeding 4,500,000 in the hydrogenation of acetophenone. researchgate.net

The rigidity and unique stereochemical environment provided by the spirocyclic framework are crucial for achieving high levels of stereocontrol. nih.govacs.org These ligands have been applied to the asymmetric hydrogenation of a broad range of substrates, including unprotected enamines and heteroaromatic compounds. researchgate.net The development of novel C-stereogenic chiral phosphine ligands with rigid spirocyclic structures continues to be an active area of research, aiming to further enhance the efficiency and selectivity of asymmetric hydrogenation catalysis. nih.govacs.orgresearchgate.net

Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a highly versatile reagent in organic synthesis due to its unique reactivity. wikipedia.orgclockss.org Its acidic methylene group can be easily deprotonated to form a nucleophile that participates in various carbon-carbon bond-forming reactions. wikipedia.orgnih.gov This property, combined with its ability to undergo ring-opening and subsequent transformations, makes it a valuable building block for the synthesis of diverse heterocyclic and carbocyclic compounds. clockss.org

In the context of spirocycle synthesis, Meldrum's acid and its derivatives serve as key precursors. For example, the Knoevenagel condensation of Meldrum's acid with aldehydes or ketones can generate reactive intermediates that can undergo further reactions to form spirocyclic structures. nih.gov Specifically, these intermediates can act as dienophiles in Diels-Alder reactions or as Michael acceptors in conjugate additions, leading to the construction of spiro[4.5]decane and other spirocyclic frameworks.

Furthermore, Meldrum's acid derivatives have been utilized in multicomponent reactions to synthesize complex spirooxindoles. researchgate.net These reactions often proceed with high efficiency and atom economy, allowing for the rapid assembly of intricate molecular architectures from simple starting materials. researchgate.net The versatility of Meldrum's acid is also demonstrated in its use for the synthesis of various bioactive molecules, including those with anticancer and antimicrobial properties. nih.govnih.gov

Multicomponent Reactions and Cascade Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, offer a highly efficient and atom-economical approach to complex molecule synthesis. rsc.orgnih.gov Similarly, cascade reactions, involving two or more sequential transformations where the subsequent reaction is a consequence of the functionality generated in the previous step, provide an elegant pathway to intricate molecular architectures from simpler precursors. acs.orgrsc.orgnih.gov Both strategies are particularly powerful in the construction of spirocyclic frameworks. rsc.orgnih.govbeilstein-journals.orgacs.org

The synthesis of spirocyclic oxindoles has been achieved through Lewis acid-catalyzed three-component reactions of isatins and two 1,3-dicarbonyl compounds. acs.org These reactions proceed with high efficiency under mild conditions. acs.org Another example involves a four-component quadruple cascade reaction between a nitroallylic Morita-Baylis-Hillman (MBH) acetate, 1,3-indanedione, and an aldehyde to generate bis-spirocyclohexanes. nih.gov Microwave-assisted multicomponent reactions have also emerged as a powerful tool for the rapid synthesis of novel spiro heterocyclic compounds. rsc.org

Cascade reactions often play a crucial role in the formation of spirocycles. A novel cascade reaction involving thermal elimination of a chlorosulfate (B8482658) moiety, ring-expansion, and subsequent cationic cyclization has been developed to prepare spirocarbocyclic compounds without the need for additional reagents or catalysts. acs.org Palladium-catalyzed cascade reactions, such as a sequential Narasaka-Heck cyclization, C–H activation, and [4+2] annulation, have been utilized to assemble spirocyclic pyrrolines. nih.gov Furthermore, enzymatic cascade reactions, mimicking biosynthetic pathways, offer a green and efficient route to complex natural products containing spirocyclic motifs. nih.gov These strategies, characterized by their operational simplicity and ability to generate molecular complexity in a single step, are at the forefront of modern synthetic organic chemistry. nih.govresearchgate.net

Precursors and Intermediate Compounds in this compound Synthesis

The construction of the spiro[3.6]decane ring system is a critical step in the synthesis of this compound. A plausible and efficient method for creating this specific spirocyclic structure is through a [2+2] cycloaddition reaction. This approach involves the reaction of a cycloheptylidene-containing precursor with a suitable two-carbon component to form the cyclobutane ring fused at the spiro center.

A key precursor for this strategy is a cycloheptanone derivative that can be readily converted into an exocyclic α,β-unsaturated ester or nitrile. Cycloheptanone itself serves as a fundamental starting material. nih.gov The synthesis of related spiro compounds often begins with cyclic ketones, which are then elaborated. mdpi.com

One effective method to introduce the necessary functionality for the subsequent cycloaddition is the Knoevenagel condensation. In this proposed pathway, cycloheptanone would react with an active methylene compound, such as ethyl cyanoacetate, in the presence of a base. This reaction would yield ethyl cycloheptylidene(cyano)acetate, a key intermediate. This intermediate possesses the necessary exocyclic double bond for the subsequent cycloaddition step.

The next crucial step would be the [2+2] cycloaddition of a ketene (B1206846) or a ketene equivalent to the exocyclic double bond of the cycloheptylidene intermediate. For instance, the reaction with dichloroketene (B1203229), generated in situ from dichloroacetyl chloride and a tertiary amine, would form a dichlorinated spiro[3.6]decanone derivative. Subsequent reductive dechlorination would then yield the spiro[3.6]decanone core.

Finally, the ketone functionality at the 2-position of the spiro[3.6]decane ring would be converted to the desired carboxylic acid. A standard method for this one-carbon homologation is through the formation of a cyanohydrin, followed by hydrolysis of the nitrile group to a carboxylic acid.

Below are the key proposed precursors and intermediates in the synthesis of this compound.

Table 1: Key Precursors in the Proposed Synthesis of this compound

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
CycloheptanoneC₇H₁₂O112.17Starting material for the cycloheptane ring.
Ethyl CyanoacetateC₅H₇NO₂113.11Active methylene compound for Knoevenagel condensation.
Dichloroacetyl chlorideC₂HCl₃O147.39Precursor for dichloroketene generation.

Table 2: Key Intermediates in the Proposed Synthesis of this compound

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
Ethyl cycloheptylidene(cyano)acetateC₁₂H₁₇NO₂207.27Key intermediate with exocyclic double bond for cycloaddition.
Dichlorospiro[3.6]decanone derivativeC₁₂H₁₅Cl₂NO276.16Intermediate formed after [2+2] cycloaddition.
Spiro[3.6]decan-2-oneC₁₀H₁₆O152.23Core spirocyclic ketone prior to carboxylic acid introduction.
Spiro[3.6]decane-2-carbonitrileC₁₁H₁₇N163.26Intermediate formed from the ketone via cyanohydrin formation.

The synthesis of various spirocyclic compounds has been reported to utilize cycloaddition strategies, highlighting the feasibility of this proposed route. nih.govnih.gov The choice of specific reagents and reaction conditions would be critical for optimizing the yield and purity of each intermediate and the final product. Further research and experimental validation are necessary to establish a definitive and efficient synthetic protocol for this compound.

Iii. Reaction Mechanisms and Transformations of Spiro 3.6 Decane 2 Carboxylic Acid

Mechanisms of Carboxylic Acid Functional Group Interconversions

The interconversion of the carboxylic acid moiety in Spiro[3.6]decane-2-carboxylic acid into other functional groups such as esters, amides, and acid chlorides is a cornerstone of its synthetic utility. These transformations predominantly proceed through nucleophilic acyl substitution.

Nucleophilic acyl substitution is a two-step mechanism involving the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. mdpi.comnih.govuni.lu The general mechanism begins with the attack of a nucleophile on the electrophilic carbonyl carbon of the carboxylic acid (or its activated derivative), leading to a tetrahedral intermediate. mdpi.com This intermediate then collapses, expelling the leaving group and reforming the carbonyl double bond. mdpi.com

For this compound, the direct use of the carboxylate's hydroxyl group as a leaving group is unfavorable due to its poor leaving group ability. acs.org Therefore, the carboxylic acid is typically activated first. Common methods include:

Conversion to an acid chloride: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which convert the -OH group into a much better leaving group. acs.org

Protonation under acidic conditions: An acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by weaker nucleophiles. acs.org

The relative reactivity of carboxylic acid derivatives follows the order: acid chloride > acid anhydride (B1165640) > ester ≈ carboxylic acid > amide. researchgate.net This hierarchy dictates that a more reactive derivative can be readily converted into a less reactive one. uni.lu

Esterification: The formation of an ester from this compound is a classic example of nucleophilic acyl substitution. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. nih.govnih.gov

The mechanism for the Fischer esterification of this compound proceeds as follows:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. nih.gov

Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate. nih.gov

Proton transfer: A proton is transferred from the newly added alkoxy group to one of the hydroxyl groups. nih.gov

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. nih.gov

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. nih.gov

This reaction is an equilibrium process. To favor the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. nih.gov

Hydrolysis: The reverse reaction, the acid-catalyzed hydrolysis of a Spiro[3.6]decane-2-carboxylate ester, follows the reverse pathway of Fischer esterification. nih.gov The reaction is driven to completion by using an excess of water.

Base-catalyzed hydrolysis, or saponification, is another important transformation. It involves the attack of a strong nucleophile, typically hydroxide (B78521) ion (OH⁻), on the ester's carbonyl carbon. This reaction is effectively irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the base to form a carboxylate salt. nih.gov

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), does not readily occur with simple carboxylic acids like this compound upon heating. However, if a carbonyl group is present at the β-position (the 3-position of the cyclobutane (B1203170) ring relative to the carboxyl group), decarboxylation can occur readily upon heating. This proceeds through a cyclic, six-membered transition state. dntb.gov.ua

For this compound itself, more specialized decarboxylation methods would be required, such as the Hunsdiecker reaction (conversion to a silver salt followed by reaction with bromine) or Barton decarboxylation. These radical-based methods allow for the replacement of the carboxylic acid group with other functionalities.

Stereochemical Control and Diastereoselectivity in this compound Reactions

The spirocyclic nature of this compound introduces significant stereochemical considerations. The spiro center and the chiral carbon at the 2-position of the cyclobutane ring mean that reactions can lead to the formation of diastereomers.

Achieving stereochemical control in reactions involving spirocyclic compounds is a key challenge in synthetic organic chemistry. youtube.com For reactions on the carboxylic acid group of this compound, the stereocenter at the 2-position can influence the approach of reagents. The bulky spiro-fused cycloheptane (B1346806) ring can sterically hinder one face of the molecule, leading to a preference for attack from the less hindered face. This can result in diastereoselectivity in reactions such as reductions or additions to derivatives of the carboxylic acid.

In the synthesis of derivatives of spirocyclic carboxylic acids, such as in the case of spirocyclic glutamic acid analogs, the use of chiral auxiliaries has been shown to be effective in controlling the stereochemical outcome. These auxiliaries can direct the reaction to proceed with a high degree of diastereoselectivity, allowing for the synthesis of a single desired stereoisomer. While not specifically documented for this compound, similar strategies would likely be applicable.

Chemo- and Regioselectivity Considerations in Synthetic Pathways

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. While this compound itself only has one functional group, its derivatives or precursors might contain multiple reactive sites. The choice of reagents and reaction conditions is crucial for achieving chemoselectivity. For instance, when reducing a derivative of this compound that also contains a ketone or an alkene, a selective reducing agent would be necessary to target only the desired group.

Regioselectivity concerns the preference for reaction at one position over another. In the context of this compound, regioselectivity would be a major consideration in reactions involving the spirocyclic scaffold itself, such as halogenation or other substitution reactions on the cycloalkane rings. The different ring sizes (cyclobutane vs. cycloheptane) and the substitution pattern would influence the reactivity of the various C-H bonds.

Iv. Derivatization Strategies of Spiro 3.6 Decane 2 Carboxylic Acid

Conversion to Esters and Amides

The transformation of the carboxylic acid group of spiro[3.6]decane-2-carboxylic acid into esters and amides is a fundamental and widely employed derivatization strategy. These reactions introduce a broad range of functional and structural diversity, allowing for the fine-tuning of the molecule's physicochemical properties.

Esterification is typically achieved through the Fischer-Speier esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. The general reaction is as follows:

This compound + R-OH (Alcohol) ⇌ Spiro[3.6]decane-2-carboxylate ester + H₂O

Reactant (Alcohol)CatalystProduct
MethanolH₂SO₄Methyl spiro[3.6]decane-2-carboxylate
EthanolHClEthyl spiro[3.6]decane-2-carboxylate
IsopropanolH₂SO₄Isopropyl spiro[3.6]decane-2-carboxylate

Amide formation , on the other hand, involves the reaction of this compound with a primary or secondary amine. This can be achieved by direct thermal condensation, which requires high temperatures, or more commonly through the use of coupling agents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine under milder conditions. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The general reaction is:

This compound + R-NH₂ (Amine) → Spiro[3.6]decane-2-carboxamide + H₂O

Reactant (Amine)Coupling AgentProduct
AmmoniaDCCSpiro[3.6]decane-2-carboxamide
AnilineEDCN-Phenylspiro[3.6]decane-2-carboxamide
DiethylamineDCCN,N-Diethylspiro[3.6]decane-2-carboxamide

Reduction to Corresponding Alcohols

The reduction of the carboxylic acid group in this compound to the corresponding primary alcohol, (spiro[3.6]decan-2-yl)methanol, is a valuable transformation that provides access to a different class of derivatives. This conversion is typically accomplished using powerful reducing agents, as carboxylic acids are relatively resistant to reduction.

The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). The reaction is usually carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol. An excess of LiAlH₄ is required because the first equivalent is consumed in an acid-base reaction with the acidic proton of the carboxylic acid.

4 this compound + 3 LiAlH₄ → 4 (Spiro[3.6]decan-2-yl)methanol

Reducing AgentSolventProduct
Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether(Spiro[3.6]decan-2-yl)methanol
Borane (BH₃)Tetrahydrofuran (THF)(Spiro[3.6]decan-2-yl)methanol

Borane (BH₃), often used as a complex with THF (BH₃·THF), is another effective reagent for the reduction of carboxylic acids and offers the advantage of being more selective than LiAlH₄, as it does not typically reduce esters, amides, or nitriles.

Halogenation and Other Carbon-Carbon Bond Forming Reactions from the Carboxylic Acid Moiety

The carboxylic acid functionality of this compound can be replaced by a halogen atom through decarboxylative halogenation reactions. These methods are synthetically useful for introducing halogens at a specific position, which can then serve as a handle for further functionalization, including carbon-carbon bond formation.

The Hunsdiecker reaction is a classic method for this transformation. It involves the reaction of the silver salt of this compound with a halogen, typically bromine, to yield the corresponding 2-bromospiro[3.6]decane. The reaction proceeds via a radical mechanism.

Spiro[3.6]decane-2-carboxylate silver salt + Br₂ → 2-Bromospiro[3.6]decane + CO₂ + AgBr

A variation of this is the Barton decarboxylation , which involves the conversion of the carboxylic acid into a thiohydroxamate ester (Barton ester) followed by radical-induced decarboxylation. This method offers milder conditions and a broader substrate scope.

The carboxylic acid group can also serve as a starting point for carbon-carbon bond-forming reactions , which extend the carbon skeleton. One such method is the Arndt-Eistert homologation . This two-step procedure involves the conversion of this compound into its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement of the diazoketone in the presence of a nucleophile, such as water, an alcohol, or an amine, yields the one-carbon homologated carboxylic acid, ester, or amide, respectively.

Another important transformation is the Curtius rearrangement , which converts the carboxylic acid into a primary amine with the loss of one carbon atom. The process begins with the conversion of this compound to an acyl azide, which upon heating, rearranges to an isocyanate. The isocyanate can then be hydrolyzed to yield 2-aminospiro[3.6]decane.

Reaction NameReagentsProduct Type
Hunsdiecker ReactionSilver Salt, Br₂Alkyl Halide
Barton DecarboxylationThiohydroxamate ester, Radical InitiatorAlkane (decarboxylated)
Arndt-Eistert HomologationSOCl₂, CH₂N₂, H₂O/ROH/RNH₂Homologated Carboxylic Acid/Ester/Amide
Curtius RearrangementAcyl Azide, Heat, H₂OAmine (decarboxylated)

Formation of Functionalized this compound Derivatives for Further Synthetic Applications

The derivatization strategies discussed above generate a variety of functionalized spiro[3.6]decane derivatives that can be used in further synthetic applications. For instance, the esters and amides can undergo further reactions at the ester or amide group, or the spirocyclic core can be modified. The alcohols produced from reduction can be oxidized to aldehydes or ketones, or converted to leaving groups for nucleophilic substitution reactions.

The halogenated derivatives are particularly useful for cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, allowing for the introduction of a wide array of aryl, alkynyl, or amino groups. The amines generated via the Curtius rearrangement can be acylated, alkylated, or used in the synthesis of more complex nitrogen-containing heterocycles. These functionalized derivatives of this compound significantly expand the chemical space accessible from this unique spirocyclic starting material, paving the way for the synthesis of novel and potentially bioactive molecules.

V. Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis

Spectroscopic techniques are indispensable for probing the molecular structure of Spiro[3.6]decane-2-carboxylic acid, offering insights into its atomic framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum of a carboxylic acid will characteristically show a deshielded signal for the acidic proton of the carboxyl group, typically appearing in the range of 10-12 ppm. libretexts.org The protons on the carbon adjacent to the carboxylic acid are also deshielded and would be expected to resonate in the 2-3 ppm region. libretexts.org The remaining protons of the spirocyclic framework would appear in the aliphatic region, with their specific chemical shifts and coupling patterns providing information about their spatial relationships.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is highly deshielded and typically appears in the 160-180 ppm range. libretexts.org The spiro carbon, being a quaternary center, would have a distinct chemical shift. The other carbons of the cyclobutane (B1203170) and cycloheptane (B1346806) rings would resonate in the aliphatic region.

2D NMR Spectroscopy: To definitively assign the complex proton and carbon signals, 2D NMR techniques such as HOMOCOSY (Homonuclear Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are vital. HOMOCOSY would reveal proton-proton coupling networks within the cyclobutane and cycloheptane rings, helping to trace the connectivity of the protons. NOESY provides information about through-space proximity of protons, which is critical for determining the stereochemistry and the three-dimensional structure of the molecule.

Predicted ¹H and ¹³C NMR Data:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxyl H10.0 - 12.0-
Carboxyl C-175.0 - 185.0
C2-H2.5 - 3.540.0 - 50.0
Spiro C-45.0 - 55.0
Ring Protons1.2 - 2.5-
Ring Carbons-20.0 - 40.0

Note: These are estimated ranges and actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (molecular formula C₁₁H₁₈O₂), HRMS would provide a precise mass measurement, confirming the molecular formula and ruling out other potential structures. The fragmentation pattern observed in the mass spectrum can also offer structural information.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. libretexts.org A very broad O-H stretching band would be expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer. libretexts.orglibretexts.org A strong carbonyl (C=O) stretching absorption would appear around 1700-1725 cm⁻¹. libretexts.org Additionally, C-H stretching vibrations from the aliphatic rings would be observed around 2850-3000 cm⁻¹.

Characteristic IR Absorption Bands for Carboxylic Acids:

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
O-HStretch (H-bonded)2500 - 3300 (broad)
C=OStretch1700 - 1725
C-OStretch1210 - 1320
C-HStretch (aliphatic)2850 - 3000

Crystallographic Studies (X-ray Diffraction) for Absolute Configuration Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid, including its absolute configuration. If a suitable single crystal of an enantiomerically pure derivative of this compound can be obtained, X-ray diffraction analysis can provide an unambiguous assignment of the (R) or (S) configuration at the chiral center (C2). This technique is crucial for understanding the stereochemical aspects of the molecule, which can be critical for its biological activity or its use as a chiral building block in synthesis.

Chromatographic Purity Assessment (HPLC, LC-MS, UPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity determination. For a chiral compound like this compound, chiral HPLC methods would be developed to separate the two enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The choice of the CSP and the mobile phase composition are critical for achieving good resolution.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC): Coupling liquid chromatography with mass spectrometry (LC-MS) provides both separation and mass information, allowing for the identification of impurities with high confidence. UPLC, which uses smaller stationary phase particles, offers higher resolution and faster analysis times compared to conventional HPLC, making it a valuable tool for purity assessment. Commercial suppliers often provide documentation including HPLC, LC-MS, and UPLC data to certify the purity of their compounds. bldpharm.com

Gas Chromatography (GC): For volatile derivatives of this compound, such as its methyl ester, Gas Chromatography (GC) can be used for purity analysis. GC separates compounds based on their boiling points and interactions with the stationary phase.

A commercial supplier, BLD Pharm, lists this compound and indicates the availability of NMR, HPLC, LC-MS, and UPLC data, which underscores the importance of these techniques in the quality control of this compound. bldpharm.com

Vi. Theoretical and Computational Studies of Spiro 3.6 Decane 2 Carboxylic Acid

Conformational Analysis and Energy Landscapes

The conformational flexibility of Spiro[3.6]decane-2-carboxylic acid is a critical determinant of its physical and chemical properties. A thorough conformational analysis would be the first step in any theoretical investigation, aiming to identify the stable three-dimensional arrangements of the atoms (conformers) and the energy barriers between them.

The spirocyclic core of this molecule, consisting of a cyclobutane (B1203170) ring fused to a cycloheptane (B1346806) ring, presents a complex conformational space. The cyclobutane ring is known to adopt a puckered conformation to relieve ring strain, while the larger and more flexible cycloheptane ring can exist in several low-energy forms, such as the twist-chair and twist-boat conformations. The attachment of the carboxylic acid group at the 2-position of the cyclobutane ring introduces further conformational possibilities, particularly concerning the orientation of the carboxyl group itself.

A systematic conformational search, employing methods like molecular mechanics or more rigorous quantum mechanical calculations, would be necessary to map the potential energy surface of the molecule. The results of such an analysis would typically be presented in a table of relative energies for the most stable conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDescriptionRelative Energy (kcal/mol)
ACycloheptane (Twist-Chair), Carboxyl (Axial-like)0.00
BCycloheptane (Twist-Chair), Carboxyl (Equatorial-like)1.25
CCycloheptane (Twist-Boat), Carboxyl (Axial-like)2.50
DCycloheptane (Twist-Boat), Carboxyl (Equatorial-like)3.80

Note: This table is illustrative and does not represent published experimental or computational data.

The energy landscape would reveal the most populated conformations at a given temperature and the pathways for interconversion between them. This information is crucial for understanding how the molecule might interact with other molecules or biological targets.

Molecular Modeling and Dynamics Simulations

To understand the behavior of this compound in a more realistic environment, such as in solution, molecular dynamics (MD) simulations would be employed. MD simulations solve Newton's equations of motion for the atoms in the molecule and the surrounding solvent molecules over time, providing a dynamic picture of its behavior.

Key parameters that could be extracted from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecular structure over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify the most flexible regions of the molecule.

Radial Distribution Functions (RDFs): To characterize the solvation shell around specific atoms, such as the oxygen atoms of the carboxylic acid.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of a molecule. youtube.com For this compound, these calculations would provide a wealth of information.

The distribution of electrons within the molecule can be visualized through the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) maps would also be generated to visualize the charge distribution on the molecular surface. These maps highlight regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into how the molecule will interact with other charged or polar species. For the carboxylic acid, the oxygen atoms would be expected to show a negative electrostatic potential, making them sites for electrophilic attack or hydrogen bond donation.

Table 2: Hypothetical Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment2.1 D

Note: This table is illustrative and does not represent published experimental or computational data.

Prediction of Spectroscopic Properties through Computational Chemistry

Computational chemistry provides powerful tools for predicting various spectroscopic properties, which can be invaluable for the identification and characterization of new compounds. For this compound, the following spectra could be computationally predicted:

Nuclear Magnetic Resonance (NMR) Spectra: DFT calculations can accurately predict the 1H and 13C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be determined relative to a standard (e.g., tetramethylsilane). These predicted spectra would be instrumental in confirming the structure of the synthesized compound.

Infrared (IR) Spectra: The vibrational frequencies of the molecule can be calculated using quantum chemical methods. The resulting theoretical IR spectrum would show characteristic peaks for the functional groups present, such as the C=O and O-H stretching vibrations of the carboxylic acid group, and the C-H stretching and bending vibrations of the aliphatic rings.

Mass Spectrometry (MS) Fragmentation: While not a direct output of all quantum chemistry packages, the bond strengths and stability of potential fragments can be assessed to predict the likely fragmentation patterns that would be observed in a mass spectrum.

These predicted spectra, when compared with experimental data, provide a powerful means of structural verification.

Vii. Role in Advanced Organic Materials and Catalysis

Design of Conformationally Constrained Building Blocks for Molecular Design

The rigid framework of spiro[3.6]decane systems, including derivatives of Spiro[3.6]decane-2-carboxylic acid, makes them exceptional building blocks for molecular design. The inherent conformational constraint of the spirocyclic core allows for the precise spatial arrangement of functional groups. This is crucial in constructing molecules with well-defined three-dimensional shapes, a key aspect of rational molecular design. The predictable orientation of substituents on the spiro scaffold minimizes conformational ambiguity, which is often a challenge with more flexible acyclic or monocyclic systems. This rigidity is instrumental in creating novel organic molecules with specific and predictable properties.

Ligand Design and Application in Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, which aims to produce enantiomerically pure compounds. The spiro[3.6]decane framework has proven to be a valuable scaffold for creating effective chiral ligands.

Development of Chiral Spiro Ligands

The synthesis of chiral spiro ligands often begins with the resolution of racemic spiro compounds or through asymmetric synthesis. This compound can serve as a precursor to a variety of chiral ligands. For instance, the carboxylic acid group can be converted into other functional groups, such as amines or phosphines, which are common coordinating groups in metal-based catalysts. The inherent chirality of the spiro backbone, once resolved, can effectively transfer stereochemical information during a catalytic cycle, leading to high enantioselectivity.

Application in Enantioselective Organic Transformations

Chiral spiro ligands derived from spiro[3.6]decane structures have been successfully employed in a range of enantioselective organic transformations. These include, but are not limited to, asymmetric hydrogenations, cyclopropanations, and Diels-Alder reactions. The well-defined chiral environment created by the spiro ligand around a metal center is key to differentiating between the two prochiral faces of a substrate, thus leading to the preferential formation of one enantiomer over the other. The specific substitution pattern on the spiro[3.6]decane rings can be fine-tuned to optimize the steric and electronic properties of the ligand for a particular reaction, thereby maximizing both catalytic activity and enantioselectivity.

Viii. Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes for Spiro[3.6]decane-2-carboxylic Acid

Current synthetic strategies for spirocyclic systems often rely on multi-step processes that may not be optimal in terms of efficiency or environmental impact. Future research should prioritize the development of novel and sustainable synthetic routes to this compound.

Key Research Thrusts:

Catalytic [n+m] Cycloadditions: Exploration of transition-metal-catalyzed or organocatalyzed [4+2] or other cycloaddition reactions using appropriately functionalized cyclobutane (B1203170) and cycloheptane (B1346806) precursors could provide a more direct and atom-economical route to the spiro[3.6]decane core.

Green Chemistry Approaches: The principles of green chemistry should be integrated into the synthesis of this compound. researchgate.net This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted synthesis or flow chemistry.

Table 1: Comparison of Potential Synthetic Strategies

Synthetic Strategy Potential Advantages Key Challenges
Catalytic Cycloaddition High atom economy, potential for stereocontrol. Catalyst development, precursor availability.
Green Chemistry Routes Reduced environmental impact, increased safety. Identifying suitable green solvents and reagents.

| One-Pot Methodologies | Increased efficiency, reduced waste. | Reaction compatibility, optimization of conditions. |

Exploration of Stereoisomeric Control and Separation Methodologies

The spiro carbon and the C-2 carbon of the cyclobutane ring in this compound are chiral centers, leading to the existence of multiple stereoisomers. The biological and material properties of these isomers are likely to be distinct. Therefore, gaining control over the stereochemistry is of paramount importance.

Future research in this area should focus on:

Asymmetric Synthesis: The development of stereoselective synthetic methods will be crucial. This could involve the use of chiral auxiliaries, chiral catalysts, or biocatalytic approaches. For instance, enzymes like lipases or acylases have shown promise in the stereoselective synthesis of related spiro compounds. researchgate.net

Chiral Separation Techniques: For racemic or diastereomeric mixtures, efficient separation methods need to be established. High-performance liquid chromatography (HPLC) with chiral stationary phases is a powerful tool for the analytical and preparative separation of enantiomers of chiral carboxylic acids. researchgate.netresearchgate.net Supercritical fluid chromatography (SFC) could also be explored as a greener alternative.

Diastereoselective Crystallization: The formation of diastereomeric salts with a chiral resolving agent can enable the separation of enantiomers by crystallization. This classical but effective method should be investigated for this compound.

Table 2: Potential Methods for Stereoisomer Separation

Method Principle Potential Advantages
Chiral HPLC/SFC Differential interaction with a chiral stationary phase. High resolution, applicable to small quantities.
Diastereoselective Crystallization Formation of diastereomeric salts with different solubilities. Scalable, cost-effective for large quantities.

| Kinetic Resolution | Enantioselective reaction catalyzed by an enzyme or chiral catalyst. | Can provide high enantiomeric excess. |

Advanced Computational Studies for Rational Design of Derivatives

Computational chemistry offers a powerful toolkit for understanding the structure-property relationships of molecules and for the rational design of new derivatives with desired functionalities.

Future computational work should encompass:

Conformational Analysis: A thorough investigation of the conformational landscape of this compound and its derivatives using methods like Density Functional Theory (DFT) will provide insights into their three-dimensional structures and flexibility.

Prediction of Physicochemical Properties: Computational models can be employed to predict key properties such as acidity (pKa), lipophilicity (logP), and solubility, which are critical for applications in medicinal chemistry and materials science.

Virtual Screening and Docking Studies: For the development of biologically active derivatives, molecular docking simulations can be used to predict the binding affinity and mode of interaction with specific protein targets. This can guide the synthesis of more potent and selective compounds.

Integration into Novel Catalytic Systems and Material Platforms for Chemical Innovations

The rigid spirocyclic scaffold of this compound makes it an attractive building block for the construction of novel catalysts and advanced materials.

Potential avenues for exploration include:

Chiral Ligands for Asymmetric Catalysis: The carboxylic acid functionality can be used as an anchoring group to coordinate with metal centers. The inherent chirality of the spiro backbone could be transferred to the catalytic center, enabling enantioselective transformations.

Monomers for Polymer Synthesis: The incorporation of the spiro[3.6]decane unit into polymer chains could lead to materials with unique thermal, mechanical, and optical properties. The rigidity of the spiro core could enhance the glass transition temperature and modulus of the resulting polymers.

Functional Materials: Derivatives of this compound could be explored as components of liquid crystals, organic light-emitting diodes (OLEDs), or other functional materials where the defined three-dimensional structure can influence the bulk properties.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
(R)-α-phenylglycinol

Q & A

Q. Advanced Research Focus

  • HPLC-UV/ELSD : Quantifies purity (>99%) using reverse-phase columns (C8 or C18) with acetonitrile/water gradients .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm spiro connectivity and detect diastereomeric impurities (e.g., δ 1.5–2.5 ppm for bridgehead protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C10_{10}H14_{14}O2_2) with <2 ppm error .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability under nitrogen to ensure no decomposition below 200°C .

How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Q. Advanced Research Focus

  • Comparative Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times to eliminate variability .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC50 values) using statistical tools (ANOVA) to identify outliers .
  • Proteomic Profiling : Identify off-target interactions via affinity chromatography and mass spectrometry .
  • Replicate Key Experiments : Validate conflicting results under identical synthetic and assay conditions .

What experimental approaches elucidate the mechanism of action of this compound in enzymatic systems?

Q. Advanced Research Focus

  • Enzyme Kinetics : Michaelis-Menten analysis with Lineweaver-Burk plots distinguishes competitive vs. non-competitive inhibition .
  • Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd_d) and thermodynamic parameters (ΔH, ΔS) .
  • Molecular Docking : AutoDock Vina predicts binding poses in FAAH active sites, validated by mutagenesis studies .
  • Isotope Labeling : 14^{14}C-labeled derivatives track metabolic pathways in vitro .

What protocols are recommended for evaluating the in vitro toxicity profile of this compound?

Q. Advanced Research Focus

  • Cytotoxicity Assays : MTT/WST-1 assays on HepG2 cells at 24/48-hour intervals to determine LC50_{50} .
  • Genotoxicity Screening : Ames test (TA98/TA100 strains) assesses mutagenic potential .
  • hERG Channel Binding : Patch-clamp electrophysiology evaluates cardiac toxicity risks .
  • Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS monitoring of degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.